Dibenzofuran

Overview

Description

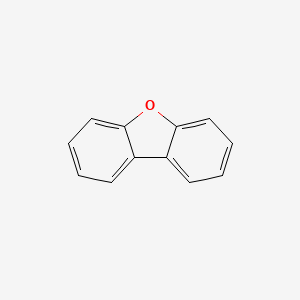

Dibenzofuran (DBF, C₁₂H₈O) is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring. It is structurally analogous to fluorene and dibenzothiophene but differs by the presence of an oxygen atom in the central ring . This compound is naturally occurring in fossil fuels and combustion byproducts and is utilized in organic electronics, geochemical tracing, and pharmaceutical research due to its unique electronic properties and stability . Its planar structure enables π-orbital interactions, making it relevant in triplet–triplet annihilation (TTA) processes in luminescent materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzofuran can be synthesized through various methods. One common approach involves the cyclization of diarylether derivatives. For instance, the reaction of ortho-iodoanilines or ortho-iodophenols with silylaryl triflates in the presence of cesium fluoride (CsF) leads to N- or O-arylated products, which then undergo cyclization using a palladium catalyst to form dibenzofurans . Another method involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers using palladium acetate as the catalyst in refluxing ethanol .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar, where it is present in small quantities. The coal tar is distilled, and this compound is isolated through fractional distillation and further purification processes .

Chemical Reactions Analysis

Types of Reactions: Dibenzofuran undergoes various chemical reactions, including:

Electrophilic Substitution: this compound can undergo halogenation and Friedel-Crafts reactions.

Lithiation: Reaction with butyl lithium results in dilithiation, which can be further used in various synthetic applications.

Common Reagents and Conditions:

Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Friedel-Crafts Reaction: Aluminum chloride (AlCl₃) as a catalyst.

Lithiation: Butyl lithium in an inert atmosphere.

Major Products:

Halogenated Dibenzofurans: Formed through halogenation.

Substituted Dibenzofurans: Formed through Friedel-Crafts reactions and other electrophilic substitutions.

Scientific Research Applications

Medicinal Applications

1. Anticancer and Antimicrobial Activity

Recent studies have highlighted the synthesis of dibenzofuran derivatives with significant biological activities, particularly as potential inhibitors of protein tyrosine phosphatase MEG2 (PTP-MEG2), which is implicated in various human diseases. For instance, a series of novel this compound derivatives were synthesized and evaluated for their PTP-MEG2 inhibitory activities, with some exhibiting promising selectivity and potency . Additionally, this compound derivatives are being explored for their cytotoxic effects against cancer cells and their ability to combat bacterial and fungal infections .

2. Diabetes Management

Research indicates that certain this compound compounds may play a role in managing type-2 diabetes by influencing platelet coagulation and other metabolic processes . These findings suggest that dibenzofurans could be developed into therapeutic agents for diabetes treatment.

Environmental Applications

1. Contaminant Removal

This compound is recognized as a persistent organic pollutant, which has led to investigations into its removal from contaminated environments. Innovative approaches using materials like CuZn-zeolitic imidazole frameworks have been studied for the efficient removal of this compound from wastewater. These materials demonstrate catalytic activity and adsorption capabilities that enhance the degradation of this compound under various conditions .

2. Toxicological Assessments

The Environmental Protection Agency has classified this compound as a hazardous air pollutant due to its potential environmental impacts. Research on its toxicity has been limited; however, it is noted that while this compound itself exhibits low toxicity, its polychlorinated derivatives are highly toxic and carcinogenic . This classification necessitates ongoing monitoring and assessment of its environmental presence.

Industrial Applications

1. Chemical Manufacturing

This compound serves as an intermediate in the production of various industrial chemicals, including insecticides and PVC (polyvinyl chloride) additives. Its properties make it suitable for use in industrial bleaching processes and as a defoamer in pulp and paper mills .

2. Heat Transfer Agent

Due to its thermal stability, this compound is employed as a heat transfer agent in certain industrial applications, capitalizing on its ability to withstand high temperatures without decomposing .

Case Studies

Mechanism of Action

The mechanism of action of dibenzofuran and its derivatives varies depending on the specific applicationFor example, in antibacterial applications, this compound derivatives may inhibit bacterial enzymes, leading to the disruption of essential bacterial processes .

Comparison with Similar Compounds

Structural Analogs: The "Three Fluorenes" Series

Dibenzofuran belongs to the "three fluorenes" series, which includes fluorene (F), dibenzothiophene (DBT), and this compound (DBF). These compounds share a bicyclic aromatic structure but differ in heteroatoms (none, sulfur, oxygen).

Key Findings :

- In Upper Triassic rocks, DBT > F > DBF, reflecting sulfur-rich depositional environments. In Lower Jurassic rocks, DBF abundance increases (F > DBF > DBT), indicating coal-derived organic matter .

- DBF’s oxygen atom enhances polarity, making it a sensitive marker for oil migration pathways compared to non-polar fluorene .

Chlorinated Derivatives: PCDFs vs. PCDDs

Polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs) are toxic environmental contaminants with similar structures but distinct toxicity profiles.

Key Findings :

- PCDFs exhibit lower toxicity equivalence factors (TEFs) than PCDDs but are more prevalent in electrical system fires and industrial accidents .

- Both compounds resist biodegradation, though Sphingomonas wittichii RW1 degrades low-chlorinated DBF via angular dioxygenase, while PCDDs require specialized consortia .

Pharmacological Derivatives: this compound vs. Phenanthrene

This compound derivatives show enhanced bioactivity compared to phenanthrene analogs but with trade-offs in toxicity.

| Property | This compound Derivatives | Phenanthrene Derivatives |

|---|---|---|

| Analgesic Potency | Higher (e.g., morphine-like) | Moderate |

| Toxicity | Higher acute toxicity | Lower toxicity |

| Structural Flexibility | Rigid planar core | Flexible fused rings |

Key Findings :

- This compound’s rigid structure enhances receptor binding but increases cytotoxicity. For example, 2,2′,3-trihydroxybiphenyl (a DBF metabolite) requires meta-fission pathways for detoxification, unlike phenanthrene derivatives .

Environmental Behavior and Degradation

Key Findings :

Biological Activity

Dibenzofuran (DBF) is an organic compound with a fused dibenzene and furan structure, recognized for its diverse biological activities. Its derivatives have been the subject of extensive research due to their potential applications in pharmacology, particularly as inhibitors of various biological targets. This article discusses the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and associated case studies.

Inhibition of Protein Tyrosine Phosphatases

Recent studies have highlighted the ability of this compound derivatives to inhibit protein tyrosine phosphatase MEG2 (PTP-MEG2), which plays a crucial role in cellular signaling pathways. A series of novel this compound derivatives were synthesized and evaluated for their PTP-MEG2 inhibitory activities. The compound 10a exhibited the highest inhibitory activity with an IC50 value of 0.32 μM, demonstrating significant selectivity over other homologs such as SHP2 and CDC25 .

Table 1: PTP-MEG2 Inhibitory Activities of this compound Derivatives

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| 10a | 0.32 | High |

| 10b | 1.5 | Moderate |

| 10c | 5.35 | Low |

Anticancer Activity

This compound derivatives have also shown promise as anticancer agents. For example, a lead compound derived from cercosporamide demonstrated potent inhibition against Pim-1/2 kinases with an additional nanomolar IC50 value against CLK1 kinase. This compound exhibited low micromolar anticancer potency against the MV4-11 acute myeloid leukemia cell line . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the this compound core significantly enhanced biological activity.

Toxicological Studies

While this compound shows various beneficial biological effects, its safety profile has also been assessed. Historical studies involving rats indicated that this compound exhibited low toxicity even at high doses (up to 10,000 ppm). No significant adverse effects on body weight or behavior were observed, although some changes in organ weights and histological alterations in kidney tissues were noted .

Table 2: Summary of Toxicological Findings

| Dose (ppm) | Observed Effects |

|---|---|

| 250 | No significant effects |

| 500 | Pigmented granules in kidney cells |

| 4000 | Slight hyperplasia in spleen |

| 8000 | Irregular dilatation of kidney tubules |

Case Study: PTP-MEG2 Inhibition

In a study aimed at developing selective inhibitors for PTP-MEG2, several this compound derivatives were synthesized and tested. The most potent compound was identified as having a unique binding profile that allowed it to selectively inhibit PTP-MEG2 while sparing other closely related phosphatases. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Case Study: Anticancer Properties

Another study focused on the design and synthesis of this compound derivatives inspired by cercosporamide revealed that certain modifications could lead to enhanced anticancer activity against specific cancer cell lines. These findings underscore the potential for this compound derivatives in targeted cancer therapies, particularly in hematological malignancies.

Q & A

Q. Basic: What experimental methods are used to determine thermochemical properties of dibenzofuran, and how reliable are they?

This compound's thermochemical properties (e.g., melting point, enthalpy of fusion, sublimation) are typically measured via differential scanning calorimetry (DSC) and static bomb combustion calorimetry . For instance, Freitas et al. (2013) reported a melting point of 355.52 ± 0.02 K and enthalpy of fusion of 19.4 ± 1.0 kJ mol⁻¹ using DSC . Gas-phase properties are calculated using G3(MP2)//B3LYP computational methods , validated against experimental data. Researchers must account for discrepancies between computational and experimental values (e.g., gas-phase formation enthalpy: 55.0 ± 3.9 kJ mol⁻¹ experimentally vs. computational estimates) by cross-validating with multiple techniques .

Q. Basic: How is this compound quantified in environmental samples, and what analytical challenges exist?

Gas chromatography-mass spectrometry (GC-MS) with NIST library alignment and calibration curves (R² > 0.98) is standard for identification . Challenges include detecting trace concentrations (e.g., ~2 ppm in gas-phase oxidation studies) and distinguishing this compound from structurally similar pollutants like polychlorinated dibenzofurans (PCDFs) . Triplicate sampling and ANOVA (p < 0.05) are recommended to ensure statistical validity .

Q. Basic: What are the primary biodegradation pathways of this compound in aerobic bacteria?

Pseudomonas sp. HH69 degrades this compound via salicylic acid intermediates, branching into gentisic acid and catechol pathways . Key enzymes include dioxygenases , which cleave the biaryl ether structure, producing metabolites like 2,2′,3-trihydroxybiphenyl . However, slow enzymatic conversion of salicylic acid in strain HH69 highlights the need for pathway optimization via genetic engineering .

Q. Advanced: How do kinetic models for this compound oxidation/pyrolysis differ at low (2 ppm) vs. high (1000 ppm) concentrations?

At low concentrations (2 ppm) , this compound oxidation in a stirred reactor (500–950°C) follows a detailed elementary-step mechanism validated against experimental data . High-concentration models (1000 ppm) prioritize radical-chain reactions and chlorinated byproduct formation , relevant to PCDD/F prevention . Discrepancies arise in predicting intermediates like phenol and benzofuran; thus, researchers should adjust activation energies and collision factors based on concentration-specific datasets .

Q. Advanced: What causes deactivation of MoO₃-based catalysts in this compound hydrogenolysis, and how can it be mitigated?

Co/Ni-promoted MoO₃ catalysts deactivate due to carbon deposition and active-site sintering under atmospheric H₂ . Regeneration involves oxidative treatment (e.g., air calcination at 500°C) to remove coke, confirmed via temperature-programmed reduction (TPR) and XRD . Pre-reducing catalysts in H₂ flow enhances stability by maintaining metallic Mo phases .

Q. Advanced: What novel enzymatic mechanisms enable this compound degradation in Rhodococcus opacus SAO101?

Strain SAO101 employs a lateral dioxygenase to hydroxylate this compound at the 4,4a position, bypassing typical angular dioxygenation . Gene knockout studies confirm the enzyme’s role in cleaving the ether bond, producing 2,2′,3-trihydroxybiphenyl. Metagenomic analysis and heterologous expression are recommended to characterize this pathway .

Q. Advanced: How reliable are solubility data for this compound in organic solvents, and what causes discrepancies?

IUPAC-NIST data show this compound’s solubility in hydrocarbons (e.g., cyclohexane) and alcohols varies by ≤2% in non-polar solvents but up to 10% in ethanol/1-butanol due to experimental uncertainties (~6%) . DSC phase diagrams and Hildebrand solubility parameters resolve inconsistencies, particularly in eutectic mixtures (e.g., this compound + pentacosane) .

Q. Advanced: How can reaction conditions optimize this compound conversion to o-phenylphenol?

Sodium-mediated ring-opening at 70°C for 6 hours achieves 91.4% this compound conversion and 72% o-phenylphenol yield . Key parameters include stoichiometric excess (1.08x) and single-step reactant addition. GC purity analysis (≥99.5%) ensures product quality, though side products (e.g., chromanones) require post-reaction purification .

Q. Advanced: What combustion parameters minimize PCDD/F formation during this compound-containing waste incineration?

O₂ concentration >10% , rapid quench rates (>200°C/s) , and sorbent injection (e.g., CaO) reduce PCDD/F yields by inhibiting de novo synthesis . Stepwise regression models prioritize temperature (800–950°C) and Cl₂/HCl ratios; pilot-scale validation is essential for scaling .

Q. Methodological Recommendations

- Contradiction Resolution : Cross-validate thermochemical data using DSC, calorimetry, and computational models .

- Statistical Rigor : Apply Tukey’s test for ANOVA and regression models to address data variability .

- Advanced Characterization : Use SAPT (Symmetry-Adapted Perturbation Theory) for non-covalent interaction analysis .

Properties

IUPAC Name |

dibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDCPKCNAJMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102250-99-7 | |

| Record name | Dibenzofuran, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102250-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021993 | |

| Record name | Dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzofuran is a colorless white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

549 °F at 760 mmHg (NTP, 1992), 287 °C @ 760 mm Hg | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in alcohol and acetone; very soluble in ether, Readily soluble in benzene and acetic acid, In water, 3.1 mg/l @ 25 °C | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0886 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.0886 @ 99 °C | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air= 1) | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00248 [mmHg], Vapor pressure = 0.3310 Pa (2.48X10-3 mm Hg) at 25 °C /Sublimation vapor pressure/, 0.00248 mm Hg @ 25 °C | |

| Record name | Dibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Fluorene and acenaphthalene (indicated by a higher melting point than 82.8 °C) | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAF OR NEEDLES FROM ALCOHOL, WHITE CRYSTALS, Crystalline solid | |

CAS No. |

132-64-9 | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzofuran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U54U639VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

187 to 189 °F (NTP, 1992), 86.5 °C | |

| Record name | DIBENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.